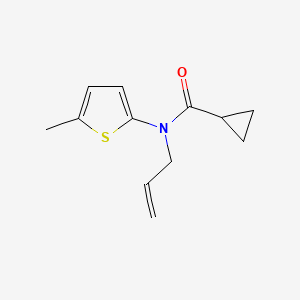
N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring, a thiophene ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene ring may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylthiophen-2-yl)-N-(prop-2-en-1-yl)cyclopropanecarboxamide: can be compared to other cyclopropane-containing amides or thiophene derivatives.
Cyclopropanecarboxamides: These compounds share the cyclopropane ring and amide functional group.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its aromaticity and electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
62187-72-8 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(5-methylthiophen-2-yl)-N-prop-2-enylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NOS/c1-3-8-13(12(14)10-5-6-10)11-7-4-9(2)15-11/h3-4,7,10H,1,5-6,8H2,2H3 |
InChI Key |
BBCQOZDMVWHRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N(CC=C)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14537349.png)


![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)
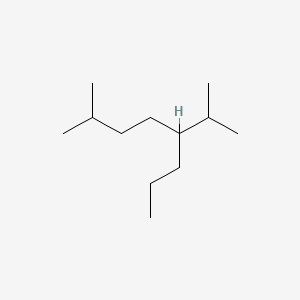

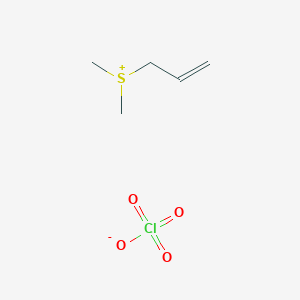
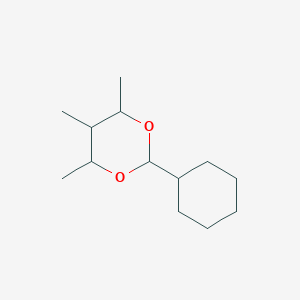
amino}benzene-1-sulfonic acid](/img/structure/B14537390.png)
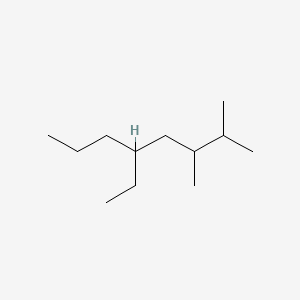


![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine](/img/structure/B14537426.png)
